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Introduction

Leucettinib-21 is a potent and selective, ATP-competitive inhibitor of dual-specificity tyrosine-
phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3][4][5][6][7] Developed from the marine
sponge natural product Leucettamine B, Leucettinib-21 has emerged as a clinical candidate
for neurodegenerative conditions such as Down syndrome and Alzheimer's disease, where
DYRKI1A is a key therapeutic target.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a
comprehensive overview of the structural analysis of Leucettinib-21, detailing its
physicochemical properties, kinase selectivity, and the experimental methodologies employed
in its characterization.

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of Leucettinib-21 have been
thoroughly investigated using various analytical techniques. These properties are crucial for its
development as a therapeutic agent.

Molecular and Crystal Structure

Leucettinib-21 is a substituted 2-aminoimidazolin-4-one with the molecular formula
C1sH19Ns0.[11] Its structure has been elucidated through X-ray crystallography, specifically
through a co-crystal structure with the kinase CLK1, which shares high homology with DYRK1A
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in the ATP-binding pocket.[1][2][3][4][5][6][7][12] This has allowed for detailed modeling of its
binding mode within the primary target, DYRK1A.[1][2][3][4][5][6][7]

Parameter Value

PDB ID (Leucettinib-21 in complex with CLK1) 8P08J[3]

Resolution 2.40 A[3]
R-Value Work 0.209[3]
R-Value Free 0.260][3]

Table 1: Crystallographic Data for Leucettinib-21/CLK1 Complex

The crystalline nature of Leucettinib-21 has been confirmed by X-ray powder diffraction
(XRPD), which shows sharp peaks indicative of a highly crystalline material.[9]

Position (°20) Relative Intensity (%)
10.5 100.0

13.9 45.2

15.7 33.1

18.0 28.9

21.1 54.7

23.5 38.6

25.0 41.3

26.8 60.2

Table 2: High-Resolution XRPD Peak List for Leucettinib-21 (Data extracted from
supplementary information of Lindberg et al., J. Med. Chem. 2023)

Thermal Properties and Solubility
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Differential Scanning Calorimetry (DSC) has been employed to determine the thermal
properties of Leucettinib-21, revealing a melting point of approximately 202-204 °C.[9] The
solubility of Leucettinib-21 has been assessed in various media, which is a critical factor for its
biopharmaceutical properties.

Medium Solubility (mg/mL)

FaSSIF (Fasted State Simulated Intestinal Fluid)  0.015

FeSSIF (Fed State Simulated Intestinal Fluid) 0.045
pH 1.2 Buffer > 100
pH 7.4 Buffer 0.003

Table 3: Solubility of Leucettinib-21 in Different Media (Data extracted from supplementary
information of Lindberg et al., J. Med. Chem. 2023)

Mechanism of Action and Kinase Selectivity

Leucettinib-21 functions as a Type 1 kinase inhibitor, binding to the ATP-binding pocket of
DYRKZ1A and other related kinases.[2] Its selectivity has been extensively profiled against a
large panel of human kinases.

Kinase Inhibition Profile

The inhibitory activity of Leucettinib-21 has been quantified through IC50 and Kd value
determinations. It demonstrates high potency for DYRK1A and several members of the DYRK
and CLK families.
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Kinase IC50 (nM) Kd (nM)
DYRKI1A 2.4[2][9][13][14] 0.272[14]
DYRK1B 6.7[14]

CLK1 12[2][14] 0.388[14]
CLK2 33[2][14]

CLK4 5[2][14]

GSK-3B 2000([2]

Table 4: Kinase Inhibition and Dissociation Constants for Leucettinib-21

The high selectivity for DYRK1A over other kinases is a key attribute that minimizes the
potential for off-target effects.[11]

Experimental Protocols
X-ray Crystallography

The co-crystal structure of Leucettinib-21 with CLK1 was determined using X-ray diffraction.
The general protocol involves:

o Protein Expression and Purification: Human CLK1 is expressed in E. coli and purified to
homogeneity.

o Crystallization: The purified CLK1 is co-crystallized with Leucettinib-21 using vapor diffusion
methods.

o Data Collection: X-ray diffraction data are collected from the resulting crystals at a
synchrotron source.[3]

o Structure Determination and Refinement: The structure is solved by molecular replacement
and refined to yield the final atomic model.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR and *3C NMR spectroscopy are utilized for the structural confirmation and purity
assessment of synthesized Leucettinib-21.[15]

o Sample Preparation: A small sample of Leucettinib-21 is dissolved in a deuterated solvent
(e.g., DMSO-de).[15]

o Data Acquisition: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400
MHz).[15]

» Data Analysis: Chemical shifts () in ppm and coupling constants (J) in Hz are analyzed to
confirm the molecular structure.[15]

Kinase Inhibition Assays

The inhibitory potency of Leucettinib-21 is determined using radiometric or fluorescence-
based kinase assays.

o Assay Setup: The kinase, substrate, ATP (often radiolabeled), and varying concentrations of
Leucettinib-21 are combined in an appropriate buffer.

o Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a
controlled temperature.

» Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this
involves measuring the incorporation of 32P or 33p,

e |C50 Determination: The concentration of Leucettinib-21 that inhibits 50% of the kinase
activity (IC50) is calculated from dose-response curves.[2][9]

Visualizations
DYRK1A Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Leucettinib-21: A Structural and Mechanistic Analysis of
a Promising Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123898994#structural-analysis-of-leucettinib-21]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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